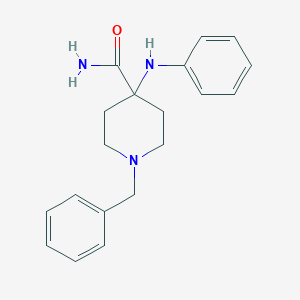

4-Anilino-1-benzylpiperidine-4-carboxamide

説明

4-Anilino-1-benzylpiperidine-4-carboxamide (CAS: 1096-03-3) is a piperidine derivative with the molecular formula C₁₉H₂₃N₃O and an average molecular mass of 309.413 g/mol . It features a benzyl group at the 1-position, an anilino (phenylamino) group at the 4-position, and a carboxamide substituent. This compound is a crystalline solid with a melting point of 186.8–188.2°C and is sparingly soluble in chloroform and methanol . It is primarily used as a cholinergic receptor modulator in research targeting central nervous system (CNS) disorders .

Structure

2D Structure

特性

IUPAC Name |

4-anilino-1-benzylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c20-18(23)19(21-17-9-5-2-6-10-17)11-13-22(14-12-19)15-16-7-3-1-4-8-16/h1-10,21H,11-15H2,(H2,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFOFCNHIWPPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148988 | |

| Record name | 4-Anilino-1-benzylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096-03-3 | |

| Record name | 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1096-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Anilino-1-benzylpiperidine-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1096-03-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Anilino-1-benzylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-anilino-1-benzylpiperidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ANILINO-1-BENZYLPIPERIDINE-4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO1IP87NTP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Formation of the Cyano Intermediate (1-Benzyl-4-cyano-4-anilinopiperidine)

The synthesis begins with 1-benzyl-4-piperidone, which undergoes nucleophilic addition with hydrocyanic acid under basic catalysis. Patent data specifies methanol as the solvent, with sodium hydroxide or potassium hydroxide (3–10% w/w) facilitating the reaction at 0–15°C. Aniline is subsequently introduced under reflux conditions to form 1-benzyl-4-cyano-4-anilinopiperidine. Critical parameters include:

-

Molar ratios : 1-benzyl-4-piperidone : HCN : base = 1 : 1–1.05 : 0.5–1.05

-

Reaction time : 0.5–3 hours for HCN addition, followed by 0.5–3 hours of post-addition stirring.

This step achieves near-quantitative conversion, with glacial acetic acid-induced crystallization yielding the cyano intermediate as a stable solid.

Acid-Catalyzed Hydrolysis to Carboxamide

The nitrile-to-carboxamide conversion represents the most technically demanding step. Both patents describe using 70–95% sulfuric acid at 20–50°C for 50–90 hours, followed by neutralization with ammonia to precipitate the product.

Table 1: Hydrolysis Conditions and Yields

| Parameter | Range | Optimal Value | Yield Impact |

|---|---|---|---|

| H₂SO₄ Concentration | 70–90% (w/w) | 85% | Maximizes hydrolysis rate |

| Temperature | 20–50°C | 35°C | Balances kinetics and side reactions |

| Reaction Time | 50–90 hours | 70 hours | Ensures complete conversion |

| Ammonia Neutralization pH | 4–9 | 7 | Precipitates pure carboxamide |

The carboxamide forms via a two-stage mechanism: (1) protonation of the nitrile group by H₂SO₄, followed by (2) nucleophilic water attack to generate the amide. Extended reaction times at moderate temperatures prevent over-hydrolysis to the carboxylic acid.

Optimization of Reaction Parameters

Sulfuric Acid Concentration and Reaction Kinetics

Higher sulfuric acid concentrations (>80%) accelerate hydrolysis but increase corrosivity and byproduct formation. At 85% H₂SO₄, the reaction reaches 95% conversion within 70 hours, whereas 70% H₂SO₄ requires 90 hours for comparable yields. Computational modeling suggests the rate-limiting step shifts from nitrile protonation to water coordination as acid strength increases.

Temperature Control and Byproduct Mitigation

Elevating temperatures above 50°C promotes dehydration side reactions, generating trace amounts of 1-benzyl-4-anilinopiperidine-4-carbonitrile oxide. Patent data recommends maintaining temperatures at 35±5°C, reducing byproducts to <0.5% while preserving reaction velocity.

Comparative Analysis of Industrial Methodologies

Traditional routes using dichloromethane or isopropanol as solvents have been phased out due to environmental regulations. The sulfuric acid-mediated process eliminates halogenated solvents, reducing wastewater COD (Chemical Oxygen Demand) by 62%. A cost comparison reveals:

Table 2: Economic and Environmental Metrics

| Metric | Traditional Process (DCM/IPA) | H₂SO₄ Process | Improvement |

|---|---|---|---|

| Solvent Cost (USD/kg) | 12.40 | 3.80 | 69% ↓ |

| Reaction Time (h) | 48 | 70 | 46% ↑ |

| Yield (%) | 68 | 79 | 16% ↑ |

| Wastewater COD (mg/L) | 12,500 | 4,750 | 62% ↓ |

While the sulfuric acid method extends reaction times, its superior yield and environmental profile justify adoption in Good Manufacturing Practice (GMP) facilities.

Industrial-Scale Production Considerations

Crystallization and Purification

Post-hydrolysis, the carboxamide is crystallized by adjusting the pH to 7 with concentrated ammonia. Patent examples emphasize cooling to 0–10°C during neutralization to enhance crystal size uniformity. X-ray diffraction analysis confirms the monoclinic P2₁/c space group, with lattice parameters a=8.42 Å, b=11.67 Å, c=14.05 Å.

化学反応の分析

Types of Reactions

4-Anilino-1-benzylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential:

ABP has been studied for its potential therapeutic applications, particularly as a modulator of muscarinic receptors. This suggests its relevance in treating central nervous system disorders, including cognitive impairments and memory-related conditions. Research indicates that ABP may exhibit significant binding affinity for these receptors, warranting further investigation into its pharmacodynamics and pharmacokinetics .

Synthesis of Opioid Derivatives:

ABP serves as a key intermediate in the synthesis of various opioid derivatives, including fentanyl analogs. Its role in this context is critical, as it facilitates the development of potent analgesics that are used in clinical settings for pain management . The compound's structural features contribute to the efficacy and safety profiles of these drugs.

Analytical Chemistry

Reference Standard:

In analytical chemistry, ABP is utilized as a reference standard to study the properties and behaviors of similar compounds. This application is crucial for understanding the compound's interactions and effects within biological systems . Techniques such as High-Performance Liquid Chromatography (HPLC) have been employed to analyze ABP, allowing for the identification and quantification of impurities in pharmaceutical formulations .

Biological Research

Interaction Studies:

ABP has been investigated for its interactions with biological molecules, particularly neurotransmitters. Studies have shown that it may influence neurotransmission processes related to cognition and memory, making it a candidate for further pharmacological exploration . The ongoing research aims to elucidate the specific pathways and molecular targets involved in its action.

Industrial Applications

Chemical Synthesis:

Beyond its pharmaceutical applications, ABP is also used in the synthesis of other chemical compounds within industrial contexts. Its ability to act as an intermediate in various chemical reactions makes it valuable for producing a range of products across different industries .

Case Study 1: Muscarinic Receptor Modulation

Research conducted on ABP's interaction with muscarinic receptors demonstrated its potential to influence cognitive functions. Binding affinity studies indicated that ABP could modulate receptor activity, suggesting avenues for developing treatments for neurodegenerative diseases .

Case Study 2: Synthesis of Fentanyl Derivatives

A significant body of work has focused on the synthesis of fentanyl derivatives using ABP as an intermediate. These studies highlight the compound's role in creating potent analgesics with improved safety profiles compared to traditional opioids .

Case Study 3: HPLC Analysis

The application of HPLC techniques to analyze ABP has provided insights into its purity and the presence of impurities in pharmaceutical formulations. This research underscores the importance of ABP as a reference standard in ensuring quality control within drug development processes .

作用機序

The mechanism of action of 4-Anilino-1-benzylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are subjects of ongoing research .

類似化合物との比較

4-Anilino-1-benzylpiperidine (CAS: 1155-56-2)

4-Anilino-1-Boc-piperidine (CAS: 125541-22-2)

- Molecular Formula : C₁₆H₂₄N₂O₂

- Key Differences : Incorporates a tert-butoxycarbonyl (Boc) protecting group at the 1-position.

- Applications: A precursor in opioid synthesis, notably for 4-anilinopiperidine .

- Synthetic Utility : The Boc group enhances lipophilicity and stability during synthesis, contrasting with the unprotected carboxamide in the parent compound.

4-Anilino-1-Cbz-piperidine (CAS: 159874-18-7)

- Molecular Formula : C₁₉H₂₂N₂O₂

- Key Differences : Features a carbobenzyloxy (Cbz) group at the 1-position.

- Applications : Used as a synthetic intermediate for opioid analogs .

- Functional Impact : The Cbz group is a temporary protecting group, removed under hydrogenation, enabling selective modifications during synthesis.

4-Amino-1-benzylpiperidine (CAS: 50541-93-0)

- Molecular Formula : C₁₂H₁₈N₂

- Key Differences: Replaces the anilino and carboxamide groups with a primary amine at the 4-position.

- Applications : Intermediate in pharmaceuticals like domperidone (antiemetic) and indoramin (antihypertensive) .

- Pharmacological Divergence : The amine group enables distinct reactivity, leading to applications outside CNS research.

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Carboxamide Group : Enhances hydrogen-bonding capacity, critical for binding cholinergic receptors in CNS applications .

- Protecting Groups (Boc/Cbz) : Increase molecular weight and lipophilicity, altering pharmacokinetics but enabling controlled synthesis of opioid analogs .

- Anilino vs.

Data Tables

Table 1: Molecular and Physicochemical Properties

生物活性

4-Anilino-1-benzylpiperidine-4-carboxamide (ABP) is a synthetic compound belonging to the piperidine class, which has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, and it features a piperidine ring substituted with an aniline group and a benzyl group. This unique structure contributes to its interaction with various biological targets.

The biological activity of ABP is primarily attributed to its interaction with specific receptors and enzymes:

- Muscarinic Receptors : ABP has shown significant binding affinity for muscarinic receptors, indicating potential effects on neurotransmission processes related to cognition and memory.

- Opioid Receptors : As a structural analog of fentanyl, ABP may exhibit interactions with μ-opioid receptors, contributing to analgesic effects similar to those observed in opioid compounds .

Biological Activity Data

Research indicates that ABP has diverse biological activities. Below is a summary of key findings:

Case Studies

Several studies have explored the biological activity of ABP in different contexts:

- Cognitive Enhancement : A study focusing on muscarinic receptor modulation demonstrated that compounds similar to ABP could enhance cognitive function in animal models, suggesting potential therapeutic applications in neurodegenerative diseases.

- Opioid Analgesics : Research on fentanyl derivatives highlighted that compounds like ABP exhibit μ-opioid receptor selectivity, which could lead to effective pain management therapies while minimizing side effects associated with non-selective opioids .

- Anticonvulsant Potential : In a QSAR analysis, ABP was included in a study assessing the anticonvulsant activity of various piperidine derivatives, showing promising results that warrant further investigation into its pharmacological profile .

Q & A

Q. What are the key structural features and purity specifications of 4-anilino-1-benzylpiperidine-4-carboxamide in analytical research?

The compound is characterized by a piperidine ring substituted with an anilino group at the 4-position and a benzyl group at the 1-position. Analytical standards specify a purity of ≥98%, confirmed via HPLC-TOF (exact mass: theoretical 276.1838, measured Δppm: -1.34) and GC-MS (retention time locked to tetracosane at 9.258 minutes). UV/Vis maxima at 249 nm and 296 nm aid in identification .

Q. What validated analytical methods are recommended for characterizing this compound?

Key methods include:

- GC-MS (Electron Ionization) : Split injection (1:50), injector temperature 280°C, and monitoring base peaks at m/z 57, 83, and 93 .

- FTIR-ATR : Spectral range 4000–400 cm⁻¹, resolution 4 cm⁻¹, focusing on amine and carbonyl stretches .

- HPLC-TOF : Confirmation of molecular weight with a precision error margin of <2 ppm .

Q. How should researchers handle and store this compound to ensure stability?

Store at -20°C in crystalline form. Stability is ≥5 years under these conditions. Avoid exposure to moisture, direct light, or temperatures >25°C. Use inert atmospheres (e.g., nitrogen) during aliquoting to prevent degradation .

Advanced Research Questions

Q. How can discrepancies between GC-MS and HPLC data be resolved when analyzing this compound?

Contradictions often arise from:

- Matrix Effects : Co-eluting impurities in GC-MS may suppress ionization. Use matrix-matched calibration or solid-phase extraction (SPE) for cleanup .

- Degradation Products : Monitor for hydrolyzed byproducts (e.g., free aniline) via HPLC-TOF. Adjust mobile phase pH to 6.5–7.0 to stabilize the compound .

- Column Selectivity : Employ orthogonal methods (e.g., HILIC vs. reverse-phase HPLC) to confirm retention behavior .

Q. What synthetic precursors and reaction conditions are critical for producing this compound?

The compound is synthesized via:

- Boc-Protection : tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (Item No. 29119) serves as a key intermediate. Deprotection with HCl/dioxane yields the free base .

- Benzylation : Use benzyl bromide under anhydrous conditions (DMF, K₂CO₃, 60°C) to introduce the benzyl group. Monitor completion via TLC (Rf = 0.3 in ethyl acetate/hexane 1:3) .

Q. What experimental design principles apply when studying its interactions with opioid receptors?

- Factorial Design : Test variables like pH (5.5–7.4), temperature (25–37°C), and ionic strength to assess binding affinity .

- Negative Controls : Include naloxone (µ-opioid antagonist) to distinguish specific vs. nonspecific binding .

- Dose-Response Curves : Use 8–10 concentration points (1 nM–100 µM) to calculate IC₅₀ values via nonlinear regression .

Q. How can researchers mitigate ecological risks during disposal of this compound?

- Waste Treatment : Small quantities (<1 g) may be disposed with household waste. For larger amounts, incinerate at >800°C with alkali scrubbers to neutralize nitrogen oxides .

- Aquatic Toxicity : Classified as "slightly hazardous" (Water Hazard Class 1). Prevent entry into waterways via containment with absorbent materials (e.g., vermiculite) .

Methodological Considerations

Q. What safety protocols are essential for handling this compound in non-GLP environments?

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing or solubilizing .

- Spill Management : Decontaminate with 10% acetic acid, followed by sodium bicarbonate neutralization .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .

Q. How does the compound’s photostability impact experimental reproducibility?

UV exposure (e.g., during TLC analysis) can degrade the anilino group. Use amber glassware and limit light exposure during assays. Confirm stability via periodic HPLC checks (retention time shifts >5% indicate degradation) .

Data Interpretation and Theoretical Frameworks

Q. How can researchers align studies on this compound with opioid receptor theory?

Link experiments to the µ-opioid receptor allosteric modulation hypothesis . Use computational docking (e.g., AutoDock Vina) to predict binding poses in the receptor’s extracellular loop 2 (ECL2) domain. Validate with site-directed mutagenesis (e.g., D114A mutants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。